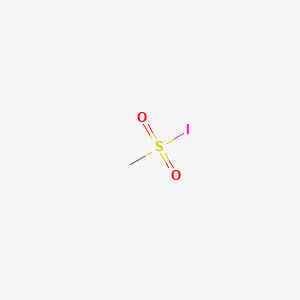
Methanesulfonyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonyl iodide is an organosulfur compound with the chemical formula CH3SO2I. It is a derivative of methanesulfonic acid where the hydroxyl group is replaced by an iodine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Methanesulfonyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with sodium iodide in the presence of a solvent like acetone. The reaction proceeds as follows:
CH3SO2Cl+NaI→CH3SO2I+NaCl
Another method involves the direct iodination of methanesulfonic acid using iodine and a suitable oxidizing agent. This method is less common due to the harsh reaction conditions required.
Analyse Des Réactions Chimiques
Methanesulfonyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to methanesulfonic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanesulfonyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing the methanesulfonyl group into molecules.
Biology: this compound is used in the modification of biomolecules for studying their structure and function.
Industry: this compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of methanesulfonyl iodide involves its reactivity as an electrophile. The iodine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Methanesulfonyl iodide can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl fluoride. While all these compounds contain the methanesulfonyl group, their reactivity and applications differ:
Methanesulfonyl chloride (CH3SO2Cl): This compound is commonly used as a reagent in organic synthesis for converting alcohols to methanesulfonates.
Methanesulfonyl fluoride (CH3SO2F): It is used as a reagent in organic synthesis and has applications in the pharmaceutical industry.
This compound is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its chloride and fluoride counterparts.
Propriétés
Numéro CAS |
42790-82-9 |
|---|---|
Formule moléculaire |
CH3IO2S |
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
methanesulfonyl iodide |
InChI |
InChI=1S/CH3IO2S/c1-5(2,3)4/h1H3 |
Clé InChI |
ONQHJHZPCWQDOO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





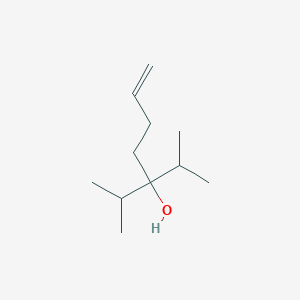
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
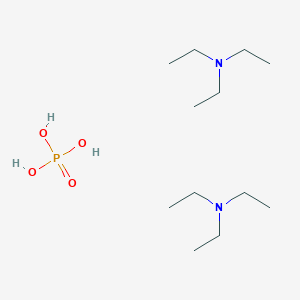

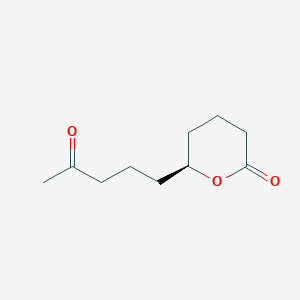
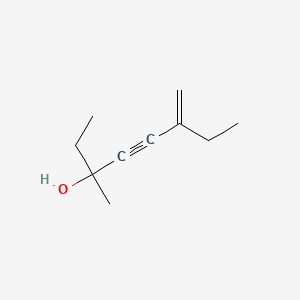

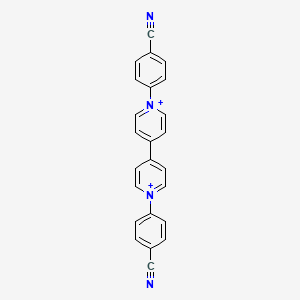
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
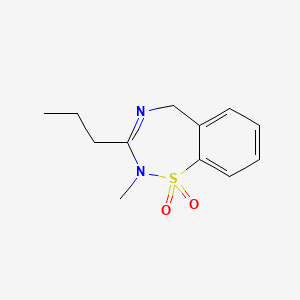
![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)
